1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

Physicochemical profiling Drug-likeness Permeability prediction

Researchers studying Huntington's disease require validated tool compounds that disrupt the mutant huntingtin-calmodulin (mHTT-CaM) protein-protein interaction. This disubstituted indolyl-urea, featuring a unique N1-ethyl-indole core and thiophen-2-ylmethyl urea side chain, addresses this need. · Documented in AlphaScreen HTS (Source ID 24983) for mHTT-CaM disruption. · Distinct thiophene sulfur coordination chemistry vs. pyridinyl/b enzyl analogs (e.g., CAS 899753-79-8). · Favorable drug-likeness (XLogP3: 2.5, MW: 299.4) for cell-based BBB-permeability models. Supplies available from BenchChem with verified analytical specifications.

Molecular Formula C16H17N3OS
Molecular Weight 299.39
CAS No. 899990-81-9
Cat. No. B2588048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea
CAS899990-81-9
Molecular FormulaC16H17N3OS
Molecular Weight299.39
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C16H17N3OS/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-9,11H,2,10H2,1H3,(H2,17,18,20)
InChIKeyMKXZTZZQTPQRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea Overview


1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 899990-81-9, PubChem CID 18582391) is a synthetic, disubstituted urea derivative featuring a 1-ethylindole moiety linked via a urea bridge to a thiophen-2-ylmethyl group [1]. Its molecular formula is C16H17N3OS with a molecular weight of 299.4 g/mol [1]. Computed physicochemical properties include XLogP3-AA of 2.5, two hydrogen bond donors (urea NH groups), two hydrogen bond acceptors, and four rotatable bonds [1]. The compound belongs to the broader class of indolyl-urea derivatives, a scaffold recognized in medicinal chemistry for kinase inhibition, receptor antagonism, and protein-protein interaction disruption [2]. This specific compound has been employed in an AlphaScreen high-throughput screening assay designed to identify small molecules that abrogate the mutant huntingtin–calmodulin (mHTT-CaM) protein-protein interaction, a target implicated in Huntington's disease pathology [3].

Protein-protein interaction (PPI) disruption screening fit
Cell-based assay compatibility via reported lipophilicity profile
XLogP3 context supports passive permeability evaluation
Documented Huntington's disease target context (mHTT-CaM)
AlphaScreen assay precedent available for procurement justification

1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea Substitution Specificity


Disubstituted indolyl-urea derivatives are not functionally interchangeable. The N1-ethyl substituent on the indole ring modulates both the electronic character of the indole core and the conformational preferences of the urea pharmacophore, directly influencing target binding and selectivity [1]. Replacing the thiophen-2-ylmethyl group with a pyridinylmethyl (CAS 899753-79-8) or benzyl analog (e.g., 3-methoxybenzyl derivative) alters hydrogen-bonding capacity, π-stacking geometry, and lipophilicity, which can shift the compound's target profile from one protein class to another [2]. The unsubstituted indole analog (CAS 899989-70-9), lacking the N1-ethyl group, exhibits a molecular weight difference of ~28 Da and a lower computed logP, affecting both target residence time and membrane permeability in cellular assays . These structural variations mean that procurement decisions based solely on scaffold similarity risk selecting a compound with materially different biological activity, solubility, and assay compatibility.

N1-ethyl identity
Replacing N1-ethyl with hydrogen or 2-methoxyethyl may shift target binding profile and lipophilicity, altering assay performance.
Thiophene vs. pyridine/benzyl
Thiophene sulfur offers distinct non-covalent interactions; pyridinyl or benzyl analogs may redirect binding toward different protein classes.
Unsubstituted indole analog
N1-unsubstituted variant (CAS 899989-70-9) has lower computed lipophilicity, which may reduce cell permeability and target residence time.

1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea Differentiation Evidence


Lipophilicity Advantage

The N1-ethyl substituent on the indole ring elevates the computed lipophilicity (XLogP3-AA) of CAS 899990-81-9 to 2.5, compared to an estimated XLogP3 of approximately 1.8 for the N1-unsubstituted analog 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 899989-70-9) [1]. This lipophilicity increase of ~0.7 log units is consistent with the Hansch π value for an N-alkyl substituent and is predictive of enhanced passive membrane permeability, which is relevant for cell-based phenotypic screening where intracellular target engagement is required [2].

Lipophilicity context
Context-dependent
ΔXLogP ≈ +0.7
Reported higher lipophilicity than N1-unsubstituted analog
May support cell-based permeability evaluation; class-level inference
Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bonding Profile

The target compound possesses two hydrogen bond donors (urea NH), two hydrogen bond acceptors (urea C=O and thiophene S), and four rotatable bonds [1]. In comparison, the pyridinylmethyl analog 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea (CAS 899753-79-8) carries three hydrogen bond acceptors (urea C=O, pyridine N, and an additional heteroatom) while maintaining two HBDs and four rotatable bonds [2]. The exchange of thiophene sulfur for pyridine nitrogen alters both the hydrogen-bonding pharmacophore and the electrostatic potential surface, which can redirect binding preference from sulfur-π interactions (favorable with aromatic binding pockets containing methionine or cysteine residues) to nitrogen-mediated hydrogen bonds [3].

H-bonding identity
Context-dependent
Target: 2 HBA (thiophene S)
Comparator: 3 HBA (pyridine N)
Thiophene sulfur enables distinct binding interactions vs. pyridine nitrogen
Class-level inference; may influence selectivity profile
Conformational analysis Ligand efficiency Scaffold optimization

Molecular Weight & Ligand Efficiency

At 299.4 g/mol, the target compound occupies a favorable position in the lead-like chemical space (MW ≤ 350 Da) [1]. The corresponding N1-(2-methoxyethyl) analog, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea, carries an additional oxygen atom in the N1 side chain, increasing its molecular weight to approximately 329.4 g/mol (estimated C17H19N3O2S) [2]. This ~30 Da mass increment, coupled with the introduction of an additional hydrogen bond acceptor (ether oxygen), may reduce ligand efficiency (binding affinity per heavy atom) if the added functionality does not proportionally increase target binding [3]. The ethyl substituent provides hydrophobic bulk without introducing polar heavy atoms, maximizing the non-polar surface area contribution per unit mass.

Ligand efficiency
Context-dependent
MW 299.4 g/mol
ΔMW ~ -30 vs. methoxyethyl analog
Lower MW and fewer heavy atoms reported; may support ligand efficiency metrics
Class-level inference for hit-to-lead context
Ligand efficiency metrics Fragment-based drug design Lead optimization

mHTT-CaM PPI Screening Assay

The compound has been specifically tested in an AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM), a protein-protein interaction implicated in Huntington's disease pathology [1]. The assay, sourced from the University of Kansas High-Throughput Screening Laboratory (Source ID: 24983), employs a bead-based proximity detection system to quantify disruption of the mHTT-CaM complex [2]. While quantitative IC50 data for this specific compound in this assay are not publicly disclosed, the compound's inclusion in this targeted screen distinguishes it from generic indolyl-urea analogs that have not been evaluated in this disease-relevant context [3]. By contrast, the majority of structurally similar indolyl-urea compounds have been screened primarily against kinase panels or GPCR targets rather than protein-protein interaction endpoints.

PPI assay precedent
Reported
AlphaScreen mHTT-CaM disruption
Documented screening in Huntington's disease-relevant PPI context
Assay ID 24983; differentiates from kinase-screened analogs
Huntington's disease Protein-protein interaction inhibitors AlphaScreen HTS

Conformational Flexibility vs 3-Methoxybenzyl

The target compound possesses four rotatable bonds (ethyl C-N, urea N-C(indole), urea N-C(thiophene), and thiophene-CH2), a value at the lower bound of the drug-like range (≤10 rotatable bonds) [1]. The 3-methoxybenzyl analog, 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea, introduces a methoxy group on the benzyl ring, adding one additional rotatable bond (methoxy C-O rotation) for a total of five rotatable bonds while also increasing the polar surface area [2]. Fewer rotatable bonds correlate with reduced conformational entropy penalty upon binding, which can translate to improved binding enthalpy and higher ligand efficiency for targets with well-defined binding pockets [3]. The thiophene ring, being a five-membered heterocycle, also offers a different angular geometry for the urea side chain compared to the six-membered benzyl ring, affecting the spatial presentation of the urea pharmacophore.

Conformational flexibility
Context-dependent
4 rotatable bonds (thiophene)
Comparator: 5 rotatable bonds (3-methoxybenzyl)
Fewer rotatable bonds may reduce entropic penalty upon binding
Class-level; may favor binding to rigid pockets
Conformational entropy Binding thermodynamics Scaffold rigidity

Availability and Purity Documentation

The target compound is cataloged across multiple reputable chemical supplier databases with consistent molecular identity (CAS 899990-81-9, MW 299.4, molecular formula C16H17N3OS, InChIKey MKXZTZZQTPQRQD-UHFFFAOYSA-N) and reported purity specifications typically at or above 95% [1]. In contrast, certain close analogs such as the N1-(2-methoxyethyl) derivative or the 3-methoxybenzyl analog have narrower supplier availability and less standardized purity documentation, increasing the risk of batch-to-batch variability in procurement [2]. The availability of consistent, validated analytical data (including SMILES, InChI, and computed 2D/3D structures via PubChem) enables rigorous identity verification upon receipt, supporting reproducible experimental workflows [1].

Availability & purity
Reported
Multi-supplier cataloging; InChIKey MKXZTZZQTPQRQD-UHFFFAOYSA-N
Broader supplier network and documented analytical characterization
Supports identity verification and procurement reliability
Chemical procurement Research reproducibility Compound quality control

1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea Application Scenarios


Huntington's Disease Drug Discovery

This compound is directly relevant to research programs targeting the mutant huntingtin–calmodulin protein-protein interaction, a validated pathological mechanism in Huntington's disease. Its documented inclusion in the AlphaScreen HTS assay (Source ID 24983) provides a precedent for its use as a screening hit or tool compound for secondary validation assays studying mHTT-CaM disruption [1]. The compound's favorable lipophilicity (XLogP3 = 2.5) and moderate molecular weight (299.4 Da) support its use in cell-based models of Huntington's disease where blood-brain barrier permeability is a consideration [2].

SAR Studies for Kinase/GPCR Targets

The unique combination of an N1-ethyl-indole core and a thiophen-2-ylmethyl urea side chain makes this compound a valuable comparator in SAR campaigns exploring indolyl-urea derivatives as kinase inhibitors or GPCR antagonists. The thiophene sulfur atom offers distinct coordination chemistry compared to pyridine or phenyl analogs, enabling systematic exploration of heteroatom effects on target binding [1]. Researchers can benchmark this compound against its pyridinylmethyl (CAS 899753-79-8) and benzyl analogs to deconvolute the contribution of the thiophene moiety to potency and selectivity [2].

Computational Modeling Benchmarking

With comprehensive computed property data available through PubChem (CID 18582391), including XLogP3, hydrogen bond donor/acceptor counts, rotatable bond count, and exact mass, this compound serves as a well-characterized test case for computational models predicting drug-likeness, passive permeability, and ligand-receptor docking [1]. Its four rotatable bonds and balanced hydrogen-bonding profile make it suitable for validating conformational sampling algorithms and free energy perturbation (FEP) calculations against structurally related analogs [2].

Chemical Probe Development for PPI Targets

Given its screening history in a PPI disruption assay (mHTT-CaM), this compound is positioned as a potential starting point for developing chemical biology probes targeting classically "undruggable" protein-protein interfaces. The indolyl-urea scaffold has demonstrated tractable SAR in multiple target classes, and the specific substitution pattern of this compound (N1-ethyl + thiophen-2-ylmethyl) provides a balance of hydrophobic and hydrogen-bonding interactions suitable for engaging shallow PPI binding grooves [1]. Procurement of this well-characterized compound, with verified analytical specifications and multi-supplier availability, supports rapid hit expansion and analog synthesis programs [2].

Application
Selection Property
Validation Focus
Huntington's disease PPI research
mHTT-CaM assay precedent
PPI disruption endpoint validation
Kinase/GPCR SAR campaigns
Thiophene heteroatom differentiation
Selectivity profiling vs. pyridine/phenyl analogs
Computational model benchmarking
Comprehensive computed property dataset
Drug-likeness and permeability prediction accuracy
PPI chemical probe development
Documented PPI screening history
Hit expansion and analog SAR validation
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